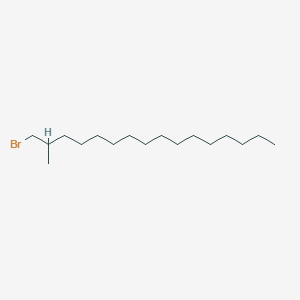

1-Bromo-2-methylhexadecane

Description

BenchChem offers high-quality 1-Bromo-2-methylhexadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-methylhexadecane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methylhexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35Br/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18/h17H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNPILDWLZOLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444528 | |

| Record name | 1-Bromo-2-methylhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81367-59-1 | |

| Record name | 1-Bromo-2-methylhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-methylhexadecane: Properties, Synthesis, and Applications in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-2-methylhexadecane (CAS No: 81367-59-1), a long-chain, branched alkyl halide. While specific applications in drug development are not extensively documented, its molecular architecture makes it a valuable intermediate for the introduction of sterically hindered, lipophilic moieties in organic synthesis. This document details its key physicochemical properties, outlines a robust synthetic protocol from its corresponding alcohol, predicts its characteristic spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), discusses its expected chemical reactivity, and explores its potential utility as a building block in medicinal chemistry and materials science.

Introduction: The Structural Significance of Branched Alkyl Halides

Long-chain alkyl halides are fundamental building blocks in organic synthesis, serving as precursors for a myriad of functional groups through nucleophilic substitution and organometallic reactions. The introduction of branching along the alkyl chain, as seen in 1-Bromo-2-methylhexadecane, imparts unique physicochemical properties to the parent molecule and its derivatives. The methyl group at the C2 position introduces steric hindrance near the reactive C-Br bond, which can influence reaction kinetics and selectivity. Furthermore, the long, branched C17 aliphatic tail significantly increases lipophilicity, a critical parameter in drug design for modulating properties such as membrane permeability, protein binding, and metabolic stability. This guide serves as a detailed scientific resource on 1-Bromo-2-methylhexadecane for professionals engaged in synthetic and medicinal chemistry.

Physicochemical Properties

1-Bromo-2-methylhexadecane is a colorless to nearly colorless liquid at room temperature.[1] Its high molecular weight and long hydrocarbon chain result in low volatility and poor solubility in water, but good solubility in nonpolar organic solvents. A summary of its key identifiers and physical properties is presented in Table 1.

Table 1: Core Identifiers and Physical Properties of 1-Bromo-2-methylhexadecane

| Property | Value | Source(s) |

| IUPAC Name | 1-Bromo-2-methylhexadecane | [2] |

| Synonyms | 2-Methylhexadecyl Bromide | [2][3] |

| CAS Number | 81367-59-1 | [2][3] |

| Molecular Formula | C₁₇H₃₅Br | [2][3] |

| Molecular Weight | 319.37 g/mol | [3] |

| Physical State | Liquid at 20 °C | [3] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [3] |

| Specific Gravity (20/20) | ~1.00 | [3] |

| Refractive Index (n_D) | ~1.46 | [3] |

Synthesis of 1-Bromo-2-methylhexadecane

The most direct and common method for the synthesis of 1-Bromo-2-methylhexadecane is through the nucleophilic substitution of the hydroxyl group in the corresponding primary alcohol, 2-methylhexadecan-1-ol. This transformation can be achieved using various brominating agents. A reliable and widely used method involves the use of phosphorus tribromide (PBr₃).

Rationale for Synthetic Approach

The conversion of primary alcohols to alkyl bromides using PBr₃ is a classic Sₙ2 reaction.[4] This method is often preferred over using hydrobromic acid (HBr) for primary alcohols as it generally proceeds under milder conditions and avoids the strong acidic environment that can sometimes lead to side reactions, although HBr is also a viable reagent.[5][6] The reaction with PBr₃ is typically clean and high-yielding for primary alcohols. The mechanism involves the initial reaction of the alcohol with PBr₃ to form a good leaving group (a phosphite ester), which is then displaced by a bromide ion in an Sₙ2 fashion.

Detailed Experimental Protocol: Synthesis from 2-methylhexadecan-1-ol

This protocol is a generalized procedure adapted from standard methods for the bromination of primary alcohols.[4]

Materials and Equipment:

-

2-methylhexadecan-1-ol (1.0 eq)

-

Phosphorus tribromide (PBr₃, ~0.4 eq)

-

Anhydrous diethyl ether or dichloromethane (as solvent)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Ice-water bath

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure (optional, for purification)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylhexadecan-1-ol (1.0 eq) in anhydrous diethyl ether. Cool the solution in an ice-water bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (~0.4 eq) to the stirred solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition. Causality Note: PBr₃ reacts exothermically with the alcohol. Slow, cooled addition prevents overheating and potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or overnight until the reaction is complete (monitor by TLC or GC). Gentle heating under reflux may be required to drive the reaction to completion.

-

Work-up: Carefully pour the reaction mixture over crushed ice to quench any remaining PBr₃. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine. Self-Validation: The bicarbonate wash is crucial to remove acidic impurities; cessation of gas evolution indicates neutralization is complete.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude 1-Bromo-2-methylhexadecane can be purified by vacuum distillation to yield a colorless liquid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the protons near the bromine atom and the branching methyl group, as well as a large, unresolved multiplet for the long alkyl chain.

Table 2: Predicted ¹H NMR Chemical Shifts for 1-Bromo-2-methylhexadecane

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling |

| -CH₂Br (C1 protons) | 3.3 - 3.5 | Doublet of doublets (dd) | J ≈ 10, 5 Hz |

| -CH (CH₃)- (C2 proton) | 1.7 - 1.9 | Multiplet (m) | - |

| -CH₂- chain protons (C3-C15) | 1.2 - 1.4 | Broad multiplet | - |

| -CH( CH₃ )- (C2-methyl protons) | 0.9 - 1.1 | Doublet (d) | J ≈ 7 Hz |

| -CH₂CH₃ (C16 terminal methyl protons) | 0.8 - 0.9 | Triplet (t) | J ≈ 7 Hz |

-

Causality of Chemical Shifts: The protons on the carbon bearing the bromine (-CH₂Br) are the most deshielded due to the electronegativity of the bromine atom, hence their downfield shift to ~3.4 ppm.[10] The protons of the long alkyl chain are in a typical aliphatic environment and will appear as a large, complex signal around 1.25 ppm. The terminal methyl group (C16) will be the most shielded, appearing around 0.85 ppm. The methyl group at the branch point (C2) will be slightly deshielded compared to the terminal methyl and will appear as a doublet due to coupling with the single proton at C2.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by a downfield signal for the carbon attached to the bromine and a series of signals in the aliphatic region.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Bromo-2-methylhexadecane

| Carbon Assignment | Predicted δ (ppm) |

| C H₂Br (C1) | 38 - 42 |

| C H(CH₃) (C2) | 35 - 39 |

| -C H(CH₃)- (C2-methyl) | 18 - 22 |

| Alkyl Chain Carbons (C3-C15) | 22 - 34 |

| Terminal C H₃ (C16) | ~14 |

-

Causality of Chemical Shifts: The carbon directly bonded to the bromine atom (C1) is significantly deshielded and will appear furthest downfield in the aliphatic region.[5] The carbons of the long chain will have very similar chemical environments, leading to overlapping signals in the 22-34 ppm range. The terminal methyl carbon (C16) is the most shielded and appears at ~14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to C-H bonds, with a characteristic, though sometimes weak, absorption for the C-Br bond in the fingerprint region.

-

C-H Stretching: Strong, sharp peaks are expected in the 2850-2960 cm⁻¹ region, characteristic of sp³ C-H stretching in the long alkyl chain.[11]

-

C-H Bending: Bands corresponding to methylene (-CH₂-) and methyl (-CH₃) bending vibrations will appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.[11]

-

C-Br Stretching: A moderate to strong absorption corresponding to the C-Br stretch is expected in the 690-515 cm⁻¹ range.[7] The exact position can be influenced by the conformation of the molecule.

Mass Spectrometry

The mass spectrum will exhibit fragmentation patterns typical of long-chain alkyl bromides.

-

Molecular Ion (M⁺): A pair of peaks for the molecular ion will be observed due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[12] Therefore, peaks will be seen at m/z = 318 and m/z = 320.

-

Fragmentation: The most significant fragmentation pathway for primary alkyl bromides is the loss of the bromine atom to form a stable alkyl carbocation.[12][13] Therefore, a prominent peak is expected at m/z = 239 ([C₁₇H₃₅]⁺). Further fragmentation of the alkyl chain will produce a series of peaks separated by 14 mass units (-CH₂-).[14]

Chemical Reactivity and Synthetic Utility

As a primary alkyl bromide, 1-Bromo-2-methylhexadecane is a versatile substrate for a range of nucleophilic substitution and organometallic reactions.[15] The methyl group at the C2 position introduces some steric hindrance, which may slow the rate of Sₙ2 reactions compared to its linear analogue, 1-bromohexadecane.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Alkyl Halides | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1-Bromo-2-methylpropane(78-77-3) 13C NMR [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 13. youtube.com [youtube.com]

- 14. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]

- 15. ocw.uci.edu [ocw.uci.edu]

An In-depth Technical Guide to 1-Bromo-2-methylhexadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methylhexadecane (CAS Number: 81367-59-1) is a long-chain, branched alkyl halide. Its structure, featuring a primary bromide with steric hindrance from a methyl group at the beta-position, imparts a unique combination of lipophilicity and reactivity. This makes it a molecule of interest for applications in organic synthesis and medicinal chemistry, particularly where controlled introduction of a bulky, lipophilic moiety is desired. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on practical insights for laboratory professionals.

Chemical and Physical Properties

1-Bromo-2-methylhexadecane is a colorless to almost colorless liquid at room temperature. The introduction of a methyl branch on the long alkyl chain influences its physical properties, such as its melting and boiling points, compared to its linear isomer, 1-bromoheptadecane.

Table 1: Physical and Chemical Properties of 1-Bromo-2-methylhexadecane

| Property | Value | Source(s) |

| CAS Number | 81367-59-1 | [1] |

| Molecular Formula | C₁₇H₃₅Br | [1] |

| Molecular Weight | 319.37 g/mol | [1] |

| Appearance | Colorless to Almost colorless clear liquid | [1] |

| Purity (GC) | >98.0% | [1] |

| Specific Gravity (20/20) | 1.00 | [1] |

| Refractive Index | 1.46 | [1] |

| Synonyms | 2-Methylhexadecyl Bromide | [1] |

Synthesis of 1-Bromo-2-methylhexadecane

The most common and direct method for the synthesis of 1-Bromo-2-methylhexadecane is through the bromination of the corresponding alcohol, 2-methylhexadecan-1-ol. This transformation can be achieved using various brominating agents. A widely used and effective method involves the use of phosphorus tribromide (PBr₃).

Conceptual Synthetic Pathway

Caption: Synthesis of 1-Bromo-2-methylhexadecane from 2-methylhexadecan-1-ol.

Exemplary Experimental Protocol

This protocol is based on general procedures for the bromination of primary alcohols and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylhexadecan-1-ol (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add phosphorus tribromide (PBr₃) (0.33-0.5 eq) dropwise to the stirred solution. A small amount of pyridine may be added to neutralize the HBr byproduct.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and quench by slowly pouring it over ice water. Separate the organic layer.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude 1-Bromo-2-methylhexadecane by vacuum distillation or column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 1-Bromo-2-methylhexadecane

| Technique | Expected Features |

| ¹H NMR | - A doublet of doublets or a multiplet in the region of 3.3-3.5 ppm corresponding to the two diastereotopic protons of the -CH₂Br group. - A multiplet around 1.6-1.8 ppm for the -CH- proton at the 2-position. - A complex series of multiplets between 1.2-1.4 ppm for the long chain -(CH₂)₁₃- protons. - A doublet around 0.8-0.9 ppm for the methyl group at the 2-position. - A triplet around 0.8-0.9 ppm for the terminal methyl group of the hexadecyl chain. |

| ¹³C NMR | - A signal around 35-40 ppm for the -CH₂Br carbon. - A signal around 35-40 ppm for the -CH- carbon at the 2-position. - A series of signals between 20-35 ppm for the carbons of the long alkyl chain. - A signal around 15-20 ppm for the methyl carbon at the 2-position. - A signal around 14 ppm for the terminal methyl carbon. |

| IR Spectroscopy | - C-H stretching vibrations in the 2850-2960 cm⁻¹ region. - C-H bending vibrations around 1465 cm⁻¹. - A characteristic C-Br stretching vibration in the 500-600 cm⁻¹ region. |

| Mass Spectrometry | - The molecular ion peak (M⁺) would appear as a pair of peaks of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), at m/z = 318 and 320. - A prominent fragment would be the loss of the bromine atom, resulting in a peak at m/z = 239. |

Reactivity and Synthetic Applications

1-Bromo-2-methylhexadecane is a primary alkyl halide with a methyl group at the β-position. This structural feature influences its reactivity, primarily in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (Sₙ2)

As a primary alkyl halide, 1-Bromo-2-methylhexadecane is an excellent substrate for Sₙ2 reactions. The presence of the β-methyl group provides some steric hindrance, which may slow the reaction rate compared to its linear analog, but Sₙ2 reactions are still highly favored over Sₙ1.[2] It can be used to introduce the 2-methylhexadecyl group into a variety of molecules.[3]

Caption: General Sₙ2 reaction of 1-Bromo-2-methylhexadecane with a nucleophile (Nu⁻).

Common nucleophiles that can be used include:

-

Hydroxide (OH⁻) to form 2-methylhexadecan-1-ol.

-

Alkoxides (RO⁻) to form ethers.

-

Cyanide (CN⁻) to form the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid.

-

Azide (N₃⁻) to form an alkyl azide, a precursor to amines.

Elimination Reactions (E2)

When treated with a strong, sterically hindered base, such as potassium tert-butoxide, 1-Bromo-2-methylhexadecane can undergo an E2 elimination to form an alkene. Due to the steric bulk of the base, the major product is likely to be the less substituted Hofmann product, 2-methyl-1-heptadecene, although the more substituted Zaitsev product can also be formed.

Applications in Research and Drug Development

Long-chain alkyl halides are valuable intermediates in organic synthesis. The incorporation of branched alkyl chains can significantly impact the physicochemical properties of a molecule, such as its lipophilicity, solubility, and metabolic stability.[4]

In drug development, modifying a lead compound with a lipophilic tail like the 2-methylhexadecyl group can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[4] The branched nature of the chain can also provide steric shielding, potentially protecting nearby functional groups from metabolic degradation. While specific applications of 1-Bromo-2-methylhexadecane in drug development are not widely documented, its properties make it a potentially useful building block for the synthesis of novel therapeutic agents, particularly those targeting lipophilic binding pockets in proteins.

Safety, Handling, and Storage

1-Bromo-2-methylhexadecane, like other alkyl halides, should be handled with appropriate safety precautions.[5]

-

Health Hazards: The substance is not classified as hazardous according to the provided Safety Data Sheet.[5] However, as with all chemicals, unnecessary exposure should be avoided.

-

First Aid Measures:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[5]

-

Skin Contact: Wash off with soap and plenty of water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5]

-

Ingestion: Rinse mouth. Get medical advice/attention if you feel unwell.[5]

-

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[6]

Conclusion

1-Bromo-2-methylhexadecane is a versatile, long-chain branched alkyl halide with potential applications in various fields of chemical research. Its primary reactivity through Sₙ2 displacement reactions makes it a useful building block for introducing a large, lipophilic moiety. While specific documented applications are limited, its structural features suggest its utility in the synthesis of complex organic molecules and in the modification of bioactive compounds to enhance their pharmacological properties. As with all chemical reagents, it should be handled with care, following established safety protocols.

References

Sources

- 1. 1-Bromo-2-methylhexadecane | 81367-59-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. dollycorporation.com [dollycorporation.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-methylhexadecane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-Bromo-2-methylhexadecane is a branched-chain alkyl halide that holds potential as a versatile building block in organic synthesis. Its long aliphatic chain coupled with the reactive bromo group makes it a candidate for applications in the development of novel surfactants, lubricants, and pharmaceutical intermediates. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification processes, and formulation design. This technical guide provides a comprehensive overview of the key physical characteristics of 1-Bromo-2-methylhexadecane, supported by experimental data where available, theoretical insights, and detailed analytical protocols.

Molecular and Physical Properties

The physical state and macroscopic properties of 1-Bromo-2-methylhexadecane are dictated by its molecular structure: a seventeen-carbon chain with a bromine atom attached to the primary carbon and a methyl group at the second position.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₅Br | TCI |

| Molecular Weight | 319.37 g/mol | TCI |

| Appearance | Colorless to almost colorless clear liquid (at 20°C) | TCI |

| Specific Gravity (20/20) | 1.00 | TCI |

| Refractive Index (n_D²⁰) | 1.46 | TCI |

| Boiling Point | ~349.87°C (estimated) | ChemicalBook |

| Melting Point | Data not available | |

| Purity | >98.0% (GC) | TCI |

Discussion of Physical Properties:

-

Melting Point: The experimental melting point of 1-Bromo-2-methylhexadecane is not documented in available literature. Its linear isomer, 1-bromohexadecane, has a melting point of 16-18°C[2][3][4]. The introduction of branching can disrupt the crystal lattice packing, often leading to a lower melting point.

-

Density and Refractive Index: The specific gravity of 1.00 at 20°C indicates that 1-Bromo-2-methylhexadecane is of similar density to water. The refractive index of 1.46 is a characteristic property useful for identification and purity assessment.

Solubility Profile

Based on the principles of "like dissolves like," the solubility of 1-Bromo-2-methylhexadecane can be predicted.

-

Water Solubility: As a long-chain alkyl halide, 1-Bromo-2-methylhexadecane is expected to be virtually insoluble in water. The large, nonpolar C₁₇H₃₅ alkyl chain is the dominant feature of the molecule, making it highly hydrophobic.

-

Organic Solvent Solubility: It is anticipated to be readily soluble in a wide range of nonpolar and moderately polar organic solvents. This includes hydrocarbons (e.g., hexane, toluene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran). This solubility is due to the favorable van der Waals interactions between the alkyl chain of 1-Bromo-2-methylhexadecane and the solvent molecules.

Synthesis and Purification

The synthesis of 1-Bromo-2-methylhexadecane is most commonly achieved through the bromination of the corresponding primary alcohol, 2-methylhexadecan-1-ol. A reliable and widely used method involves the use of phosphorus tribromide (PBr₃).

Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of 1-Bromo-2-methylhexadecane.

Experimental Protocol: Synthesis via PBr₃

This protocol details the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide, a method that proceeds via an S_N2 mechanism and is generally free from carbocation rearrangements.[5][6]

Materials:

-

2-Methylhexadecan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylhexadecan-1-ol in anhydrous diethyl ether.

-

Cool the stirred solution in an ice bath to 0°C.

-

Slowly add phosphorus tribromide (approximately 0.33-0.40 molar equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C. The causality behind this slow, cooled addition is to control the exothermic reaction and prevent the formation of byproducts.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then pour it slowly over crushed ice with stirring to quench the excess PBr₃.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 1-Bromo-2-methylhexadecane can be purified by vacuum distillation to yield the final product.

Spectroscopic Characterization

The identity and purity of 1-Bromo-2-methylhexadecane can be unequivocally confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromo-2-methylhexadecane will be dominated by the vibrational modes of its long alkyl chain.

-

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.[7]

-

C-H bending: Absorptions around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ correspond to the bending vibrations of the CH₂ and CH₃ groups, respectively.[7]

-

C-Br stretching: A characteristic absorption band for the C-Br bond is expected in the fingerprint region, typically between 690-515 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. The protons on the carbon adjacent to the bromine atom (CH₂Br) are expected to be the most deshielded, appearing at a chemical shift of around 3.3-3.7 ppm. The numerous overlapping signals from the long alkyl chain will appear in the upfield region (typically 0.8-1.6 ppm). The methyl group at the C-2 position will likely appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbon atom bonded to the bromine (C-1) will be shifted downfield to approximately 30-40 ppm. The carbons of the long alkyl chain will resonate in the 10-35 ppm region. The methyl group at the C-2 position will have a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 1-Bromo-2-methylhexadecane.

-

Molecular Ion Peak: Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic molecular ion peak (M⁺) and an M+2 peak of almost equal intensity.[9][10] This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

-

Fragmentation Pattern: Electron impact ionization will cause fragmentation of the molecule. Common fragmentation pathways for bromoalkanes include the loss of a bromine radical (M - Br)⁺ and cleavage of C-C bonds along the alkyl chain, leading to a series of fragment ions separated by 14 mass units (CH₂ groups).[11] A significant fragmentation is also expected at the branched C-2 position due to the formation of a more stable secondary carbocation.[12][13]

Safety and Handling

As with all alkyl halides, 1-Bromo-2-methylhexadecane should be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[15]

Conclusion

This technical guide has provided a detailed overview of the physical properties of 1-Bromo-2-methylhexadecane, a compound with significant potential in various fields of chemical synthesis. The information presented, from its fundamental physical constants to its spectroscopic signature and safe handling procedures, is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its confident and effective application in their work. The provided experimental protocols offer a foundation for the synthesis and characterization of this and similar long-chain branched alkyl halides.

References

-

PubChem. 1-Bromohexadecane. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Scribd. Aluminum Alkyl Halides. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry. [Link]

-

Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

-

Master Organic Chemistry. Making Alkyl Halides From Alcohols. [Link]

-

Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

Haloalkanes Standard (1X1 mL) - Safety Data Sheet. Restek. [Link]

-

Sdfine. allyl bromide. [Link]

-

Branched chain alkanes. e-PG Pathshala. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1-溴十六烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Bromohexadecane | 112-82-3 [chemicalbook.com]

- 4. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. youtube.com [youtube.com]

- 10. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. scribd.com [scribd.com]

- 15. agilent.com [agilent.com]

Introduction: Structural Elucidation of a Complex Alkyl Halide

An In-Depth Technical Guide to the Spectral Analysis of 1-Bromo-2-methylhexadecane

Authored for Researchers, Scientists, and Drug Development Professionals

1-Bromo-2-methylhexadecane (C₁₇H₃₅Br) is a long-chain, branched alkyl halide. Its significant hydrocarbon character combined with the reactive C-Br bond makes it a valuable intermediate in organic synthesis, potentially serving as a building block in the development of novel therapeutic agents or functional materials. Accurate and unambiguous structural verification is paramount for ensuring reaction success, purity, and batch-to-batch consistency. This guide provides a detailed technical overview of the expected spectral data for 1-Bromo-2-methylhexadecane, leveraging foundational principles and analogous compound data to offer a predictive and interpretive framework for its analysis by Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and structural components. For 1-Bromo-2-methylhexadecane, Electron Ionization (EI) is the most common method, involving the bombardment of the molecule with high-energy electrons to generate a radical cation, the molecular ion (M⁺•), which subsequently undergoes fragmentation.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 1-Bromo-2-methylhexadecane (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Injection: Inject 1 µL of the sample solution into the GC-MS instrument.

-

GC Separation: Utilize a non-polar capillary column (e.g., DB-5ms) suitable for separating long-chain hydrocarbons. A typical temperature program would be:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 300 °C at a rate of 15 °C/minute.

-

Final hold: Hold at 300 °C for 5 minutes.

-

-

MS Analysis (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Expected Mass Spectrum and Interpretation

The mass spectrum of 1-Bromo-2-methylhexadecane is defined by two key features: the isotopic pattern of the molecular ion and a predictable fragmentation pathway.

Molecular Ion (M⁺•): Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio (50.7% and 49.3%, respectively).[2] This results in a characteristic pair of peaks for any bromine-containing fragment, separated by 2 m/z units. The molecular ion for 1-Bromo-2-methylhexadecane (Molecular Formula: C₁₇H₃₅Br, Molecular Weight: 319.37 g/mol ) will therefore appear as two peaks of nearly equal intensity at m/z 318 (containing ⁷⁹Br) and m/z 320 (containing ⁸¹Br).[3][4]

Key Fragmentation Pathways: The high-energy molecular ion is unstable and fragments in predictable ways. The weakest bond, C-Br, is prone to cleavage, and fragmentation often occurs to form the most stable carbocations.[2]

-

Alpha-Cleavage (Loss of Br•): The most significant fragmentation is the cleavage of the C-Br bond, resulting in the loss of a bromine radical. This generates a secondary carbocation at m/z 239. This peak is often the base peak or a very prominent one.

-

Cleavage at the Branch Point: Fragmentation adjacent to the methyl branch is also favorable. Loss of a C₁₄H₂₉ alkyl radical (M - 197) would lead to a fragment at m/z 121/123, though this is less common than loss of the halogen.

-

Alkyl Chain Fragmentation: A series of peaks corresponding to the loss of alkyl radicals (e.g., •CH₃, •C₂H₅) will be observed, creating a characteristic pattern of ion clusters separated by 14 amu (-CH₂-).

The primary fragmentation pathways are visualized below.

Caption: Diagram showing the distinct carbon environments in 1-Bromo-2-methylhexadecane.

-

-CH₂Br Carbon (C1): This carbon is directly attached to the electronegative bromine, causing it to be the most deshielded sp³ carbon, with an expected chemical shift around 35-45 ppm . [5]* Branched and Alkyl Carbons (C2-C16): The remaining carbons will appear in the typical alkane region of the spectrum. [6] * C2 (-CH-): ~30-40 ppm

-

C2-Methyl (-CH₃): ~15-25 ppm

-

Alkyl Chain (-CH₂-): A cluster of peaks between ~22-32 ppm.

-

Terminal Methyl (-CH₃): The most shielded carbon, appearing around 14 ppm .

-

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) |

| C1 (-CH₂Br) | 35 - 45 |

| C2 (-CH-) | 30 - 40 |

| C2-Methyl (-CH₃) | 15 - 25 |

| C3-C15 (-(CH₂)₁₃-) | 22 - 32 (multiple peaks) |

| C16 (-CH₃) | ~14 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For an alkyl halide like 1-Bromo-2-methylhexadecane, the spectrum is expected to be relatively simple, dominated by C-H and C-Br vibrations.

Experimental Protocol: Thin Film Analysis

-

Sample Application: Place one to two drops of neat liquid 1-Bromo-2-methylhexadecane onto a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.

-

Film Formation: Gently place a second salt plate on top to create a thin liquid film.

-

Analysis: Mount the plates in the spectrometer and acquire the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Expected IR Spectrum and Interpretation

-

C-H Stretching (Alkyl): Strong, sharp absorptions will be present in the 2850-2960 cm⁻¹ region. These are characteristic of the C-H bonds in the methyl and methylene groups of the long alkyl chain. [7]* C-H Bending (Alkyl): Absorptions corresponding to the bending vibrations of the methyl and methylene groups will appear around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl umbrella mode).

-

C-Br Stretching: The most diagnostic peak for this molecule is the C-Br stretch. This vibration appears in the fingerprint region of the spectrum, typically between 690-515 cm⁻¹ . [8][9]This absorption may be of medium to strong intensity.

Table 4: Predicted Key IR Absorptions

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| C-H Bend (CH₂) | ~1465 | Medium |

| C-H Bend (CH₃) | ~1375 | Medium |

| C-Br Stretch | 690 - 515 | Medium-Strong |

Conclusion

The comprehensive analysis of 1-Bromo-2-methylhexadecane using MS, NMR, and IR spectroscopy provides a self-validating system for its structural confirmation. Mass spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic pattern. ¹H and ¹³C NMR spectroscopy collaboratively map out the entire carbon-hydrogen framework, identifying the branch point and the long alkyl chain. Finally, IR spectroscopy confirms the presence of the key C-Br bond and the aliphatic nature of the molecule. Together, these techniques provide the rigorous analytical data required by researchers and drug development professionals to confidently use this compound in their work.

References

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). On the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-methylhexane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromohexadecane. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 1-BROMO-2-METHYLHEXANE. Retrieved from [Link]

-

Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-methyldecane. National Center for Biotechnology Information. Retrieved from [Link]

-

University of the West Indies, Mona. (n.d.). Introduction to NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Pearson+. (2023, September 18). Shown below is the 1H NMR spectrum of the alkyl bromide used to m... | Study Prep. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Dr. S. S. Ali. (2024, November 27). Calculation of 13 C chemical shift values #nmr #cmr [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Butane, 1-bromo-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. compoundchem.com [compoundchem.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

Methodological & Application

Application Notes & Protocols: 1-Bromo-2-methylhexadecane as a Versatile Intermediate in Advanced Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 1-bromo-2-methylhexadecane, a lipophilic and sterically hindered alkyl halide, as a key intermediate in organic synthesis. While specific literature on this long-chain branched bromide is nascent, this document synthesizes established principles of organic chemistry with data from analogous structures to present its synthesis, key reactions, and potential applications. Detailed, field-proven protocols for its use in Grignard reactions and nucleophilic substitutions are provided, aimed at researchers, scientists, and professionals in drug development and material science. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper mechanistic understanding.

Introduction: The Strategic Value of Branched, Long-Chain Alkyl Halides

In the landscape of organic synthesis, the introduction of long, branched alkyl chains is a critical strategy for modulating the physicochemical properties of target molecules. The 2-methylhexadecyl moiety, with its significant lipophilicity and defined steric profile, can impart desirable characteristics such as enhanced solubility in nonpolar media, improved membrane permeability in bioactive compounds, and unique packing properties in materials science applications. 1-Bromo-2-methylhexadecane serves as a reactive and versatile precursor for introducing this valuable structural motif.

The strategic placement of a bromine atom at the primary carbon, adjacent to a chiral center, opens a gateway to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will focus on two cornerstone applications: its conversion to a Grignard reagent for nucleophilic addition to carbonyls, and its use as an electrophile in nucleophilic substitution reactions.

Physicochemical & Safety Data

A comprehensive understanding of the reagent's properties is paramount for its effective and safe utilization.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₅Br | TCI |

| Molecular Weight | 319.37 g/mol | TCI |

| Appearance | Colorless to Almost Colorless Clear Liquid | TCI |

| Purity (GC) | >98.0% | TCI |

| CAS Number | 81367-59-1 | TCI |

| Refractive Index | 1.46 | TCI |

| Specific Gravity (20/20) | 1.00 | TCI |

Synthesis of 1-Bromo-2-methylhexadecane

The most direct and common route to primary alkyl bromides is the bromination of the corresponding primary alcohol. In this case, 2-methylhexadecan-1-ol is the logical precursor. A well-established method for this transformation is the Appel reaction, which utilizes a phosphine and a bromine source.

Protocol 3.1: Synthesis via Bromination of 2-Methylhexadecan-1-ol

This protocol is based on a general procedure for the bromination of primary alcohols.[3]

Materials:

-

2-Methylhexadecan-1-ol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methylhexadecan-1-ol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine (1.2 eq) to the solution and stir until it is fully dissolved.

-

Slowly add carbon tetrabromide (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly. The reaction mixture will typically turn from colorless to a pale yellow or orange.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product, which will contain triphenylphosphine oxide as a byproduct, is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-bromo-2-methylhexadecane.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvent: Water can react with the phosphonium intermediate, reducing the yield of the desired alkyl bromide.

-

0 °C Addition: The reaction is exothermic; initial cooling helps to control the reaction rate and prevent the formation of byproducts.

-

Aqueous Workup: The NaHCO₃ wash neutralizes any acidic byproducts, and the brine wash helps to remove water from the organic phase.

-

Column Chromatography: This is a standard and effective method for separating the nonpolar product from the highly polar triphenylphosphine oxide byproduct.

Application as an Intermediate: Key Reaction Protocols

Formation and Application of the Grignard Reagent

The conversion of 1-bromo-2-methylhexadecane to its corresponding Grignard reagent, (2-methylhexadecyl)magnesium bromide, creates a potent carbon-centered nucleophile. This is invaluable for forming new carbon-carbon bonds, particularly with carbonyl compounds.[4][5]

Protocol 4.1.1: Synthesis of (2-Methylhexadecyl)magnesium Bromide

Caption: Workflow for Grignard Reaction with an Aldehyde.

Procedure:

-

Cool the freshly prepared Grignard reagent to 0 °C.

-

In a separate flask, dissolve benzaldehyde (0.9 eq) in anhydrous THF.

-

Add the benzaldehyde solution dropwise to the stirred Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting secondary alcohol by column chromatography.

Nucleophilic Substitution Reactions

As a primary alkyl halide, 1-bromo-2-methylhexadecane is a good substrate for Sₙ2 reactions. [6]The steric hindrance from the adjacent methyl group may slow the reaction rate compared to unbranched analogues, but the reaction is generally efficient with good nucleophiles.

Protocol 4.2.1: Synthesis of an Azide (Williamson Ether Synthesis Analogue)

This protocol details the synthesis of 1-azido-2-methylhexadecane, a precursor for amines or for use in "click" chemistry.

Materials:

-

1-Bromo-2-methylhexadecane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-2-methylhexadecane (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous phase with diethyl ether (3x).

-

Combine the organic extracts and wash with water (2x) and then brine to remove residual DMF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: Organic azides can be explosive and should not be heated to dryness if possible. Use a rotary evaporator with a blast shield.

Causality of Experimental Choices:

-

DMF as Solvent: A polar aprotic solvent like DMF is ideal for Sₙ2 reactions as it solvates the cation (Na⁺) but not the nucleophile (N₃⁻), leaving the nucleophile highly reactive. [6]* Excess Nucleophile: Using an excess of sodium azide helps to drive the reaction to completion according to Le Châtelier's principle.

-

Elevated Temperature: Provides the necessary activation energy to overcome the steric hindrance at the reaction center.

Potential Applications in Research and Development

The synthetic utility of 1-bromo-2-methylhexadecane extends to several cutting-edge areas:

-

Pheromone Synthesis: Many insect pheromones are long-chain, branched hydrocarbons or their derivatives. This intermediate could be a key building block in the stereocontrolled synthesis of such compounds. [5][7][8]* Branched-Chain Fatty Acid Synthesis: The 2-methylhexadecyl skeleton is a feature of certain bacterial fatty acids. [9][10]This intermediate could be used in the total synthesis of these and related lipids for biological studies.

-

Drug Discovery: Incorporation of the lipophilic 2-methylhexadecyl group into a drug candidate can modulate its pharmacokinetic properties, such as its volume of distribution and half-life.

-

Materials Science: As a building block for surfactants or liquid crystals, the branched, long-chain structure can influence self-assembly and phase behavior.

Conclusion

1-Bromo-2-methylhexadecane is a valuable synthetic intermediate that provides access to the sterically defined and highly lipophilic 2-methylhexadecyl moiety. While direct literature is sparse, its reactivity can be confidently predicted based on the well-established chemistry of primary alkyl halides. The protocols detailed herein for Grignard reagent formation and nucleophilic substitution provide a robust framework for its application in diverse synthetic campaigns, from the synthesis of natural products to the development of novel materials and pharmaceuticals. As with any reactive chemical, adherence to strict safety protocols is essential for its successful and safe implementation in the laboratory.

References

-

Bruno, V. (2012, May 17). (1R,2R)-1-bromo-2-methylcyclohexane E2 rxn w/ t-ButOk Ch7.WP.UG.23. YouTube. [Link]

-

PubChem. (n.d.). 1-Bromo-2-methylhexane. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-2,4-dimethylhexane. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Kaneda, T. (1963). Biosynthesis of Branched Chain Fatty Acids. ResearchGate. [Link]

-

University of Colorado Boulder. (n.d.). Grignard Reaction. Department of Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Double acceptors DA copolymers containing benzotriazole and benzothiadiazole units: chemical tailoring towards efficient photovoltaic properties. [Link]

-

ResearchGate. (n.d.). Synthesis of pheromones I and II. [Link]

-

Mehta, S. K., Chaudhary, S., & Bhasin, K. K. (2008). Understanding the role of hexadecyltrimethylammonium bromide in the preparation of selenium nanoparticles: A spectroscopic approach. ResearchGate. [Link]

-

Ace Chemistry. (2016, May 24). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. YouTube. [Link]

-

ResearchGate. (n.d.). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. [Link]

-

Domröse, A., et al. (2023). The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. PubMed Central. [Link]

-

Bhosale, R. S., et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate. [Link]

-

Clark, J. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Chemguide. [Link]

-

Francke, W., & Mori, K. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Royal Society of Chemistry. [Link]

-

Oku, H., & Kaneda, T. (1988). Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase. PubMed. [Link]

Sources

- 1. 1-Bromo-2-methylhexane | C7H15Br | CID 11745204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2,4-dimethylhexane | C8H17Br | CID 53435061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. asianpubs.org [asianpubs.org]

- 8. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Navigating Nucleophilic Substitutions with the Sterically Hindered Substrate 1-Bromo-2-methylhexadecane

Abstract

This technical guide provides a comprehensive protocol and mechanistic analysis for performing nucleophilic substitution reactions on 1-bromo-2-methylhexadecane. This substrate, a primary alkyl halide with significant steric hindrance at the β-carbon, presents a unique challenge, slowing the classical S(_N)2 reaction pathway and increasing the likelihood of competing elimination reactions. This document elucidates the causal factors behind experimental design choices, offering researchers a robust framework for optimizing reaction conditions. We present a detailed, step-by-step protocol for the synthesis of 2-methylhexadecanenitrile, alongside tabulated guidelines for employing other common nucleophiles. The aim is to equip researchers in organic synthesis and drug development with the expertise to successfully functionalize this and other sterically encumbered neopentyl-like substrates.

Mechanistic Considerations: The Challenge of a Neopentyl-like Substrate

1-Bromo-2-methylhexadecane is a primary alkyl halide, a class of compounds that typically undergoes nucleophilic substitution via the S(_N)2 mechanism.[1][2] However, the presence of a methyl group on the carbon adjacent to the electrophilic center (the β-carbon) introduces substantial steric hindrance. This structural feature is analogous to a neopentyl system, which is notoriously unreactive in standard S(_N)2 conditions.

1.1. Infeasibility of S(_N)1 and Favorability of S(_N)2

The S(_N)1 pathway is not a viable alternative because it would require the formation of a highly unstable primary carbocation.[2] Therefore, the bimolecular S(_N)2 pathway remains the only productive substitution mechanism. The core of an S(_N)2 reaction is the backside attack of a nucleophile on the carbon atom bearing the leaving group, proceeding through a single concerted step.[1]

1.2. The Impact of Steric Hindrance

The critical challenge with 1-bromo-2-methylhexadecane is that the β-methyl group physically obstructs the trajectory of the incoming nucleophile, impeding its access to the electrophilic α-carbon.[3][4] This steric clash raises the activation energy of the transition state, dramatically slowing the reaction rate compared to unbranched primary alkyl halides like 1-bromohexane.[4]

Figure 1: S(_N)2 attack on 1-bromo-2-methylhexadecane. The β-methyl group sterically hinders the nucleophile's approach.

1.3. Competing E2 Elimination

When a strong nucleophile is also a strong base (e.g., alkoxides), an E2 elimination reaction can compete with or even dominate substitution.[5] The base can abstract a proton from the β-carbon, leading to the formation of an alkene. Due to the steric hindrance around the substituted β-carbon, the Hofmann product (less substituted alkene) may be a significant byproduct.[5]

Key Parameters for a Successful Substitution Protocol

To achieve a high yield of the substitution product, the experimental conditions must be carefully chosen to maximize the rate of the S(_N)2 reaction while minimizing the competing E2 elimination.

-

Nucleophile Selection : The ideal nucleophile should be strong but not overly basic or bulky. Anionic nucleophiles are generally more reactive than their neutral counterparts.[6][7] Good candidates include cyanide (CN⁻), azide (N₃⁻), and iodide (I⁻). For ether synthesis, using a less hindered alkoxide is preferable.[8][9]

-

Solvent Choice : Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetone are essential.[10] These solvents solvate the counter-ion (e.g., Na⁺) of the nucleophile but do not form a strong solvation shell around the nucleophilic anion. This leaves the nucleophile "naked" and highly reactive, which is crucial for overcoming the high activation energy of this reaction.

-

Temperature : Due to the slow reaction rate, elevated temperatures are required. Heating the reaction mixture, often to reflux, provides the necessary thermal energy to overcome the steric barrier. A typical range might be 80-120 °C, depending on the solvent and nucleophile.

-

Reaction Time : Patience is key. These reactions often require extended periods, from several hours to days, to reach completion. Reaction progress should be monitored using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Detailed Experimental Protocol: Synthesis of 2-Methylhexadecanenitrile

This protocol details the synthesis of 2-methylhexadecanenitrile, a valuable intermediate, via an S(_N)2 reaction. The cyanide ion is an excellent nucleophile for this transformation.[10]

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Bromo-2-methylhexadecane | >98% | TCI | CAS: 81367-59-1 |

| Sodium Cyanide (NaCN) | ≥98% | Sigma-Aldrich | EXTREME TOXICITY . Handle with extreme care. |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.8% | Acros Organics | |

| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction |

| Saturated NaCl solution (Brine) | Lab Prepared | For washing | |

| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying |

| Round-bottom flask (100 mL) | Oven-dried | ||

| Reflux condenser | |||

| Magnetic stirrer and stir bar | |||

| Heating mantle with controller | |||

| Separatory funnel (250 mL) | |||

| Rotary evaporator |

3.2. Safety Precautions

-

Cyanide Hazard : Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).

-

Quenching : Have an aqueous solution of sodium hypochlorite (bleach) and ferrous sulfate ready to quench any cyanide spills and detoxify glassware. Never acidify a cyanide solution , as this will liberate highly toxic hydrogen cyanide (HCN) gas.

-

General Hazards : 1-Bromo-2-methylhexadecane is an irritant.[11][12] DMSO can facilitate the absorption of chemicals through the skin. Handle all chemicals with care.

3.3. Step-by-Step Procedure

-

Reaction Setup : Place a magnetic stir bar in an oven-dried 100 mL round-bottom flask. Under a nitrogen or argon atmosphere, add sodium cyanide (1.5 g, 30.6 mmol, 1.5 equivalents).

-

Solvent Addition : Add 40 mL of anhydrous DMSO to the flask via syringe. Stir the suspension for 10 minutes.

-

Substrate Addition : Add 1-bromo-2-methylhexadecane (6.5 g, 20.4 mmol, 1.0 equivalent) to the flask dropwise via syringe.

-

Heating : Attach a reflux condenser and heat the mixture to 100 °C using a heating mantle.

-

Reaction Monitoring : Let the reaction stir vigorously at 100 °C for 24-48 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 95:5 hexanes:ethyl acetate mobile phase).

-

Work-up - Quenching : After the reaction is complete (or has reached a plateau), cool the flask to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 150 mL of cold water. Stir for 15 minutes.

-

Extraction : Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

-

Washing : Combine the organic layers and wash them with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMSO and salts.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-methylhexadecanenitrile.

-

Characterization : Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy (a characteristic nitrile peak appears around 2250 cm⁻¹).

Sources

- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. Show how you would accomplish the following synthetic conversions... | Study Prep in Pearson+ [pearson.com]

- 11. 1-Bromo-2-methylhexane | C7H15Br | CID 11745204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Bromo-2,4-dimethylhexane | C8H17Br | CID 53435061 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Bromo-2-methylhexadecane for synthesizing quaternary ammonium compounds

Application Note & Protocol Guide

Topic: Synthesis of Novel Quaternary Ammonium Compounds Using 1-Bromo-2-methylhexadecane as a Key Alkylating Agent

For: Researchers, scientists, and drug development professionals

Foreword: The Architectural Significance of Branched-Chain Quaternary Ammonium Compounds

Quaternary Ammonium Compounds (QACs) represent a cornerstone in the development of a vast array of functional molecules, from antimicrobial agents and surfactants to phase-transfer catalysts and active pharmaceutical ingredients.[1][2] Their efficacy is intrinsically linked to their molecular architecture, particularly the nature of the alkyl chains attached to the central nitrogen atom.[1] This guide focuses on the strategic use of 1-bromo-2-methylhexadecane, a branched-chain alkyl halide, for the synthesis of novel QACs. The introduction of a methyl branch near the cationic head group imparts unique steric and lipophilic properties, potentially influencing biological activity, solubility, and formulation characteristics. As a Senior Application Scientist, this document serves to provide not only a robust protocol but also the underlying chemical principles to empower researchers in their synthetic endeavors.

The Underlying Chemistry: The Menschutkin Reaction

The synthesis of QACs from 1-bromo-2-methylhexadecane and a tertiary amine is fundamentally a Menschutkin reaction .[3] This reaction is a classic example of a bimolecular nucleophilic substitution (S_N2) mechanism.[4]

Mechanistic Breakdown

In this reaction, the tertiary amine acts as the nucleophile, using its lone pair of electrons to attack the electrophilic carbon atom bonded to the bromine in 1-bromo-2-methylhexadecane. The formation of the new carbon-nitrogen bond and the cleavage of the carbon-bromine bond occur in a single, concerted step through a five-coordinate transition state.[4]

Causality of Experimental Choices

-

Choice of Alkyl Halide: 1-bromo-2-methylhexadecane is a primary alkyl halide. Primary halides are ideal for S_N2 reactions as the electrophilic carbon is sterically accessible, minimizing competing elimination (E2) reactions.[5] The bromine atom is a good leaving group, superior to chlorine but less reactive (and more cost-effective) than iodine.[3]

-

Solvent Selection: The Menschutkin reaction involves neutral reactants forming charged products.[6] Polar aprotic solvents such as acetonitrile, DMF, or acetone are highly recommended. These solvents can stabilize the developing positive and negative charges in the transition state, thereby increasing the reaction rate, without solvating the amine nucleophile to the extent that polar protic solvents would.[6][7]

-

Temperature: An increase in temperature generally accelerates the reaction rate.[7] However, excessively high temperatures can lead to side reactions or degradation of reactants. A moderate temperature range of 50-80°C is typically effective.[8][9]

Experimental Protocol: Synthesis of a Novel QAC

This protocol details the synthesis of N-(2-methylhexadecyl)-N,N,N-triethylammonium bromide as an exemplary procedure.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Bromo-2-methylhexadecane | ≥95% | Varies | Primary alkylating agent. |

| Triethylamine (TEA) | ≥99%, anhydrous | Varies | Tertiary amine nucleophile. |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Varies | Reaction solvent. |

| Diethyl Ether | Anhydrous, ≥99% | Varies | For precipitation/washing. |

| Round-bottom flask | - | Varies | Sized appropriately for the reaction scale. |

| Reflux condenser | - | Varies | To prevent solvent loss. |

| Magnetic stirrer/hotplate | - | Varies | For heating and agitation. |

| Inert atmosphere setup | - | Varies | (e.g., Nitrogen or Argon) |

Safety Precautions

-

1-bromo-2-methylhexadecane, like other bromoalkanes, should be handled with care. It may cause skin and eye irritation.[10][11]

-

Triethylamine is a flammable and corrosive liquid with a strong odor.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory.

Step-by-Step Synthesis Protocol

-

Reactor Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon). This prevents moisture, which can interfere with the reaction.

-

Reagent Addition:

-

To the flask, add 1-bromo-2-methylhexadecane (1.0 eq).

-

Add anhydrous acetonitrile to dissolve the alkyl bromide (approx. 5-10 mL per gram of alkyl bromide).

-

Begin stirring the solution.

-

Using a syringe, add triethylamine (1.1-1.2 eq). A slight excess of the amine helps to drive the reaction to completion.

-

-

Reaction Conditions:

-

Heat the reaction mixture to a gentle reflux (approximately 80°C for acetonitrile).

-

Maintain the reaction at this temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

-

-

Product Isolation & Purification:

-

After the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Add an excess of cold diethyl ether to the concentrated reaction mixture with vigorous stirring. The QAC product, being a salt, is typically insoluble in non-polar solvents and will precipitate out as a solid.[4]

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with several portions of cold diethyl ether to remove any unreacted starting materials and impurities.

-

-

Drying and Characterization:

-

Dry the purified product under vacuum to remove residual solvent.

-

The final product, N-(2-methylhexadecyl)-N,N,N-triethylammonium bromide, should be a white to off-white solid.

-

Characterize the compound using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the cation.

-

FTIR Spectroscopy: To identify key functional groups.

-

-

dot graph TD { A[Setup: Dry flask under N₂] --> B{Reagent Addition}; B --> C[1. Add 1-Bromo-2-methylhexadecane]; C --> D[2. Add Anhydrous Acetonitrile]; D --> E[3. Add Triethylamine (1.1 eq)]; E --> F{Reaction}; F --> G[Heat to Reflux (~80°C)]; G --> H[Monitor by TLC/LC-MS for 12-24h]; H --> I{Work-up & Purification}; I --> J[Cool to RT]; J --> K[Concentrate via Rotovap]; K --> L[Precipitate with Diethyl Ether]; L --> M[Filter and Wash Solid]; M --> N{Final Product}; N --> O[Dry under Vacuum]; O --> P[Characterize: NMR, MS, FTIR]; } .dot Figure 2: Experimental Workflow for QAC Synthesis.

Characterization and Data

The identity and purity of the synthesized QAC are paramount. Below is a table of expected physicochemical properties for the reactants and the exemplary product.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Notes |

| 1-Bromo-2-methylhexadecane | C₁₇H₃₅Br | 319.37 | Colorless to pale yellow liquid | Reactivity similar to shorter-chain analogues.[12] |

| Triethylamine | C₆H₁₅N | 101.19 | Colorless liquid | Pungent odor. |

| N-(2-methylhexadecyl)-N,N,N-triethylammonium bromide | C₂₃H₅₀BrN | 420.56 | White/off-white solid | Expected product. |

Concluding Remarks for the Research Professional